2-Phenylpropionaldehyde dimethyl acetal

説明

Significance as an Acetal (B89532) Derivative

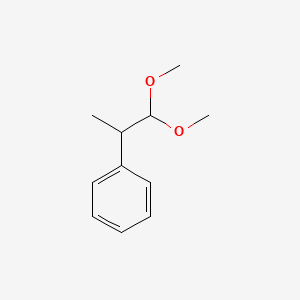

The chemical structure of 2-phenylpropionaldehyde dimethyl acetal features a dimethyl acetal group attached to a 2-phenylpropane backbone. Acetals are a class of organic compounds formed from the reaction of an aldehyde or ketone with an alcohol. total-synthesis.com The formation of an acetal, such as this compound from its parent aldehyde (2-phenylpropionaldehyde) and methanol (B129727), is a reversible reaction typically catalyzed by an acid. organic-chemistry.org

A key characteristic of acetals is their stability under basic and nucleophilic conditions, which makes them highly significant as protecting groups in organic synthesis. total-synthesis.compressbooks.pub The acetal functional group can "mask" a reactive carbonyl group in a molecule, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. pressbooks.pub Later, the acetal can be easily removed through acid-catalyzed hydrolysis to regenerate the original carbonyl group. organic-chemistry.org While this compound is primarily researched for its sensory properties, its identity as an acetal gives it the inherent potential for application as a protective agent in more complex chemical syntheses. The stability of acetals also contributes to the longevity of the fragrance and flavor profiles in various commercial products.

Overview of Research Trajectories

Academic and industrial research concerning this compound has predominantly followed a trajectory centered on its application in the flavor and fragrance industries. Investigations have focused on its synthesis, purification, and the characterization of its sensory attributes. chemicalbook.comthegoodscentscompany.com The compound is valued for its floral, green, and seemingly natural freshness, making it a component in fragrance formulations like hyacinth accords. thegoodscentscompany.com It is also used as a food and flavor ingredient, with taste characteristics described as fruity, green, and floral at a concentration of 25 ppm. chemicalbook.com

Synthesis of this compound is a key area of study, with established methods including the catalytic hydrogenation of cinnamyl aldehyde dimethyl acetal or the direct reaction of 2-phenylpropionaldehyde with a methanolic solution of hydrochloric acid. chemicalbook.com Research into related compounds, such as the parent aldehyde 2-phenylpropionaldehyde, provides further context. Studies on 2-phenylpropionaldehyde have explored its natural occurrence and its toxicological profile for safe use as a fragrance ingredient. sigmaaldrich.comnih.gov While the potential for this compound as a chemical intermediate or protecting group exists due to its acetal nature, the bulk of scientific inquiry has been driven by its commercial value as a sensory additive. thegoodscentscompany.com

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C11H16O2 | uni.lu |

| Molecular Weight | 180.24 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow clear oily liquid | thegoodscentscompany.com |

| Odor | Floral, green, spicy, nutty | chemicalbook.comthegoodscentscompany.comflavscents.com |

| Boiling Point | 100-101 °C at 12 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 0.992 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.492 - 1.497 at 20 °C | thegoodscentscompany.com |

| Solubility | Almost insoluble in water; Soluble in alcohol and oils | chemicalbook.com |

| Flash Point | 92 °C (198 °F) | thegoodscentscompany.comsigmaaldrich.com |

| CAS Number | 90-87-9 | nist.gov |

| FEMA Number | 2888 | sigmaaldrich.com |

特性

IUPAC Name |

1,1-dimethoxypropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOUDYPOSJJEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047109 | |

| Record name | Hydrotropic aldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Strong, warm, spicy aroma reminiscent of walnut | |

| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

111.00 to 112.00 °C. @ 12.00 mm Hg | |

| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.989-0.994 | |

| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1456/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

90-87-9 | |

| Record name | (2,2-Dimethoxy-1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrotropic aldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2,2-dimethoxy-1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrotropic aldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropionaldehyde-dimethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41WGL6C12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylpropionaldehyde dimethyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Reactions Involving 2 Phenylpropionaldehyde Dimethyl Acetal

Elucidation of Acetalization Mechanisms

The formation of 2-Phenylpropionaldehyde dimethyl acetal (B89532) from its corresponding aldehyde, 2-phenylpropionaldehyde, and methanol (B129727) is a classic example of an acid-catalyzed nucleophilic addition-substitution reaction. youtube.comyoutube.com The process is an equilibrium reaction, and its mechanism can be broken down into a sequence of distinct, reversible steps. youtube.comyoutube.com An acid catalyst is essential because methanol is a weak nucleophile and is generally not reactive enough to attack a carbonyl group directly. youtube.com

The accepted mechanism proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to yield the final acetal product. libretexts.org The key steps are as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 2-phenylpropionaldehyde by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.comyoutube.com

First Nucleophilic Attack : A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal. libretexts.org

Deprotonation : A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the newly added methoxy (B1213986) group, yielding a neutral hemiacetal intermediate. libretexts.org

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). youtube.com

Formation of an Oxocarbenium Ion : The protonated hydroxyl group departs as a water molecule. The departure is often assisted by the lone pair of electrons on the adjacent methoxy group, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is a key, highly electrophilic intermediate. youtube.com

Second Nucleophilic Attack : A second molecule of methanol attacks the electrophilic carbon of the oxocarbenium ion. youtube.com

Final Deprotonation : The resulting protonated acetal is deprotonated by a base, regenerating the acid catalyst and yielding the final product, 2-Phenylpropionaldehyde dimethyl acetal. libretexts.org

To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture using methods like a Dean-Stark trap or by employing a dehydrating agent. libretexts.org The preparation from 2-phenylpropionaldehyde and a methanolic solution of HCl is a direct application of this acid-catalyzed pathway. chemicalbook.com

| Step | Description | Key Intermediate/Species |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | Protonated aldehyde |

| 2 | Nucleophilic attack by first methanol molecule | Protonated hemiacetal |

| 3 | Deprotonation | Hemiacetal |

| 4 | Protonation of hemiacetal's hydroxyl group | Protonated hemiacetal |

| 5 | Elimination of water | Resonance-stabilized oxocarbenium ion |

| 6 | Nucleophilic attack by second methanol molecule | Protonated acetal |

| 7 | Final deprotonation | This compound |

Studies on Nucleophilic Cleavage Mechanisms of Acetals

The nucleophilic cleavage, or hydrolysis, of acetals back to their parent aldehyde or ketone is the microscopic reverse of the acetalization mechanism. chemistrysteps.com This reaction is also acid-catalyzed and is driven to completion by the presence of excess water, in accordance with Le Châtelier's principle. youtube.comlibretexts.org For this compound, hydrolysis regenerates 2-phenylpropionaldehyde and two molecules of methanol.

The mechanistic pathway for hydrolysis is as follows:

Protonation of an Acetal Oxygen : One of the methoxy oxygen atoms is protonated by an acid catalyst, which turns it into a good leaving group (methanol). chemistrysteps.com

Formation of the Oxocarbenium Ion : The protonated methoxy group leaves as a molecule of methanol, resulting in the formation of the same resonance-stabilized oxocarbenium ion observed during acetalization. chemistrysteps.com This is typically the rate-determining step.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation : The resulting protonated hemiacetal is deprotonated by a base (like water) to form the neutral hemiacetal. chemistrysteps.com

Further Reaction : The hemiacetal then undergoes further acid-catalyzed hydrolysis by a similar sequence of protonation of the remaining methoxy group, loss of a second methanol molecule, nucleophilic attack by water, and final deprotonation to yield the aldehyde.

| Step | Description | Key Intermediate/Species |

|---|---|---|

| 1 | Protonation of an ether oxygen | Protonated acetal |

| 2 | Elimination of methanol | Resonance-stabilized oxocarbenium ion |

| 3 | Nucleophilic attack by water | Protonated hemiacetal |

| 4 | Deprotonation | Hemiacetal |

| 5 | Protonation of the remaining methoxy group | Protonated hemiacetal |

| 6 | Elimination of second methanol molecule | Protonated aldehyde |

| 7 | Final deprotonation | 2-Phenylpropionaldehyde |

Mechanistic Pathways of Electrolytic Oxidation

Electrochemical methods provide an alternative route for the synthesis of aromatic acetals from their corresponding methylarene precursors, eliminating the need for stoichiometric chemical oxidants. d-nb.info The formation of compounds like 4-t-butylbenzaldehyde dimethyl acetal via anodic oxidation of 4-t-butyltoluene in methanol has been studied, and the proposed mechanisms are applicable to the synthesis of this compound from a suitable precursor like ethylbenzene. researchgate.netjournals.co.za

Research suggests that the oxidation can proceed via two simultaneous mechanisms, particularly when using electrolytes like NaClO₄ in methanol: journals.co.za

Direct Oxidation Mechanism : This pathway involves the direct oxidation of the substrate at the anode. The aromatic ring undergoes an outer-sphere electron transfer (ET) to the anode to generate an arene radical-cation. This is followed by a rapid proton transfer (PT) from the benzylic position and a second electron transfer, generating a benzylic cation. This cation is then trapped by the methanol solvent. The resulting benzyl (B1604629) methyl ether can undergo a subsequent, similar ET-PT-ET/methanol-trapping sequence to yield the final dimethyl acetal. nih.gov

Indirect Oxidation Mechanism : In this pathway, the methanol solvent itself is oxidized at the anode to produce radical species (such as ·CH₂OH). researchgate.net These solvent-derived radicals then participate in the oxidation of the substrate, likely through a hydrogen atom transfer (HAT) mechanism from the benzylic position, initiating a radical chain that ultimately leads to the acetal product. journals.co.za

These electrochemical methods are highly valuable as they often operate at lower potentials than direct electrolysis and can exhibit high selectivity, as the acetal product is typically more resistant to oxidation than the starting material or the ether intermediate. nih.gov

Reaction Stereochemistry and Pathway Determination

The stereochemical outcome of a reaction is intrinsically linked to its mechanism. For reactions involving acetals, the formation and subsequent reaction of the intermediate oxocarbenium ion are central to determining the stereochemistry. nih.gov

The reaction of this compound with a nucleophile like an allyltrimethylsilane, promoted by a Lewis acid, serves as an excellent case study for comparing Sₙ1 and Sₙ2 pathways. ucla.edu This reaction results in the formation of a new carbon-carbon bond, yielding a homoallyl ether. ucla.edu

The mechanism proceeds as follows:

A Lewis acid (e.g., AlBr₃, TiCl₄) coordinates to one of the methoxy groups of the acetal. ucla.edu

This coordination makes the methoxy group a better leaving group. It departs, assisted by the lone pair of the adjacent oxygen, to form the resonance-stabilized oxocarbenium ion.

The allylic nucleophile (allyltrimethylsilane) attacks the electrophilic carbon of the oxocarbenium ion to form the product.

This pathway is decisively Sₙ1-like . The reaction proceeds through a discrete, planar, and highly stabilized cationic intermediate (the oxocarbenium ion), which is the hallmark of an Sₙ1 mechanism. acs.org The stability of this cation is enhanced by both resonance with the adjacent oxygen atom and conjugation with the phenyl ring.

An Sₙ2 mechanism is not feasible for this transformation. Sₙ2 reactions require a concerted backside attack by the nucleophile, which displaces the leaving group in a single step. utexas.edu In the case of the acetal, the methoxy group is a poor leaving group without prior activation. Furthermore, the carbon center is sterically hindered, analogous to a tertiary carbon, which strongly disfavors the Sₙ2 pathway. youtube.com The generation of a free oxonium ion intermediate, a key feature of Sₙ1-type acetal substitutions, often leads to racemization if the carbon center is chiral. rsc.org

| Feature | Sₙ1-like Pathway (Observed in Acetal Allylation) | Sₙ2 Pathway (Not Observed) |

|---|---|---|

| Rate-Determining Step | Unimolecular: Formation of the oxocarbenium ion. | Bimolecular: Concerted attack of nucleophile and departure of leaving group. utexas.edu |

| Intermediate | Yes, a planar, resonance-stabilized oxocarbenium ion. youtube.com | No, reaction proceeds through a single transition state. |

| Substrate Structure | Favored by tertiary-like, resonance-stabilized centers. | Favored by primary and secondary centers with low steric hindrance. |

| Leaving Group | Requires a good leaving group, created here by Lewis acid activation. | A good leaving group is required. |

| Stereochemistry | Attack from either face of the planar cation, leading to racemization or a mixture of diastereomers. acs.org | Inversion of configuration at the reaction center. utexas.edu |

Computational Approaches to Reaction Mechanisms

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.govprinceton.edu While specific DFT studies on this compound may be limited, the application of these methods to analogous systems provides a clear framework for investigation. nih.govnih.gov

Computational approaches can provide deep mechanistic insights that are often difficult to obtain experimentally:

Acetalization/Hydrolysis : DFT calculations can map the entire potential energy surface of the reaction. nih.gov This allows for the precise calculation of the activation energies for each step, confirming that the formation of the oxocarbenium ion is the rate-limiting step. It can also model the structures of all intermediates and transition states, validating the proposed multi-step pathway. rsc.orgresearchgate.net

Electrolytic Oxidation : Quantum chemical methods can be used to calculate the redox potentials of the substrate, intermediates, and solvent. This can help distinguish between the direct and indirect oxidation mechanisms by comparing the calculated potential required for substrate oxidation versus solvent oxidation.

Stereochemistry and Allylation : Computational studies are exceptionally powerful for understanding stereoselectivity. researchgate.net By calculating the energies of the different transition states leading to various stereoisomers, researchers can predict and explain the observed product ratios. For the allylation reaction, DFT can be used to confirm the high stability of the oxocarbenium ion intermediate and model its planar structure, thereby rationalizing the Sₙ1 pathway and the resulting stereochemical outcomes.

| Reaction Type | Insights from Computational Chemistry (e.g., DFT) |

|---|---|

| Acetalization & Hydrolysis | Calculation of transition state energies, validation of intermediates, mapping of the minimum energy reaction path. nih.gov |

| Electrolytic Oxidation | Calculation of redox potentials, modeling of radical-cation intermediates, distinguishing between direct and indirect pathways. |

| Allylation (Sₙ1 vs. Sₙ2) | Determination of intermediate stability (oxocarbenium ion), calculation of activation barriers for competing pathways, prediction of stereochemical outcomes. researchgate.net |

Chemical Reactivity and Transformations of 2 Phenylpropionaldehyde Dimethyl Acetal

Hydrolytic Stability and Hydrolysis Reactions

Acetals, such as 2-phenylpropionaldehyde dimethyl acetal (B89532), generally exhibit stability under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The hydrolysis reaction cleaves the acetal, regenerating the parent aldehyde and the corresponding alcohol.

In Vitro Hydrolysis Studies

Detailed kinetic studies on the in vitro hydrolysis of 2-phenylpropionaldehyde dimethyl acetal are not extensively documented in the public literature. However, the general mechanism for acid-catalyzed acetal hydrolysis is well-established. masterorganicchemistry.com The reaction is initiated by protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields the parent aldehyde, 2-phenylpropionaldehyde, and a second molecule of methanol.

Table 1: General Stability of Dimethyl Acetals

| Condition | Stability |

|---|---|

| pH < 1 | Unstable |

| pH = 1 (Room Temp) | Unstable |

| pH = 4 (Room Temp) | Generally Stable |

| pH = 9 (Room Temp) | Stable |

| pH = 12 (Room Temp) | Stable |

| pH > 12 (100°C) | Stable |

Source: Based on general acetal stability information. organic-chemistry.org

In Vivo Hydrolysis Pathways

In biological systems, this compound is anticipated to undergo hydrolysis. The European Food Safety Authority (EFSA) has evaluated this compound and concluded that it is expected to be hydrolyzed to 2-phenylpropionaldehyde and methanol. thegoodscentscompany.com This metabolic pathway is a common fate for acetals in the acidic environment of the stomach or through enzymatic action in the body.

Oxidation Reactions and Product Formation

Substitution Reactions with Nucleophiles

The acetal group in this compound is generally unreactive towards nucleophiles. organic-chemistry.org The carbon of the acetal is not electrophilic enough to be attacked by most nucleophiles under neutral or basic conditions. Substitution at this position would require prior activation, typically by a Lewis acid, to generate a more reactive intermediate.

Reactions with Organometallic Reagents

Dialkyl acetals derived from aliphatic aldehydes, such as this compound, are generally found to be unreactive towards Grignard reagents under standard conditions. oup.com Attempts to alkylate such acetals often result in the recovery of the starting material. oup.com The reaction requires activation, for instance with a Lewis acid like titanium tetrachloride (TiCl₄), to promote the reaction. oup.com However, even with activation, the reactivity can be low for this type of acetal compared to others.

Grignard Reagent Interactions

A key characteristic of the acetal group is its general inertness toward strongly nucleophilic and basic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.comlibretexts.org This lack of reactivity is fundamental to the use of acetals as protecting groups in organic synthesis. libretexts.orgchemistrysteps.com

When this compound is exposed to a Grignard reagent, no reaction typically occurs at the acetal carbon. The Grignard reagent, a potent nucleophile, does not attack the electron-rich acetal carbon, and the methoxy groups (-OCH₃) are poor leaving groups under these conditions. Research has shown that even with the addition of a Lewis acid promoter like titanium tetrachloride (TiCl₄), which can activate acetals towards nucleophilic attack, dialkyl acetals derived from aliphatic aldehydes, such as β-phenylpropionaldehyde dimethyl acetal, remain unreactive towards Grignard reagents. oup.com In these attempted reactions, the starting acetal is often recovered unchanged. oup.com

This stability contrasts sharply with the high reactivity of the parent aldehyde, 2-phenylpropionaldehyde, which would readily react with a Grignard reagent to form a secondary alcohol. libretexts.orgchemguide.co.uk

Table 1: Reactivity Comparison with Grignard Reagents

| Compound | Reagent | Conditions | Outcome |

| 2-Phenylpropionaldehyde | R-MgX (e.g., CH₃MgBr) | Ether solvent, then H₃O⁺ workup | Forms a secondary alcohol |

| This compound | R-MgX (e.g., CH₃MgBr) | Ether solvent | No reaction oup.com |

| This compound | R-MgX + TiCl₄ | THF, -78 °C | No alkylation, starting material recovered oup.com |

Allylation Reactions with Allylsilanes

While resistant to many nucleophiles, acetals can undergo C-C bond-forming reactions with softer nucleophiles like allylsilanes (e.g., allyltrimethylsilane, H₂C=CHCH₂Si(CH₃)₃) in the presence of a Lewis acid catalyst. nih.govillinois.edu This reaction, a variant of the Hosomi-Sakurai reaction, involves the activation of the acetal by the Lewis acid, making it susceptible to nucleophilic attack.

For this compound, the reaction with an allylsilane would proceed via the following general steps:

Coordination of a Lewis acid (e.g., titanium tetrachloride, TiCl₄, or trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) to one of the oxygen atoms of the acetal.

Cleavage of a carbon-oxygen bond to form an oxocarbenium ion intermediate, which is stabilized by the remaining methoxy group and the adjacent phenyl ring.

Nucleophilic attack by the allylsilane on the electrophilic carbon of the oxocarbenium ion. This step occurs with a concomitant shift of the double bond and elimination of the silyl (B83357) group.

The final product is a homoallylic ether.

The stereochemistry of the reaction can be influenced by the chiral center already present in this compound, potentially leading to diastereoselective formation of the product. researchgate.netacs.org The choice of Lewis acid can also impact the reaction's stereochemical outcome and efficiency. acs.org

Table 2: General Scheme for Allylation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Allyltrimethylsilane | Lewis Acid (e.g., TiCl₄) | 4-methoxy-5-phenyl-1-hexene |

Elimination Reactions (e.g., 1,2-Elimination)

Under certain conditions, particularly with acid catalysis and heat, this compound can undergo elimination reactions. quizlet.com The most common elimination pathway for an acyclic acetal is a 1,2-elimination of one molecule of alcohol (methanol in this case) to yield a vinyl ether.

The mechanism for this acid-catalyzed elimination typically involves:

Protonation of one of the methoxy groups by an acid catalyst. pearson.com

The protonated methoxy group becomes a good leaving group (methanol). Its departure can occur in a concerted fashion with the removal of the benzylic proton (E2-like mechanism) or via a discrete carbocation intermediate (E1-like mechanism). masterorganicchemistry.commasterorganicchemistry.com

The formation of a carbocation at the C1 position is stabilized by resonance with the two oxygen atoms. Subsequent deprotonation at the C2 position by a weak base (like the solvent or the conjugate base of the acid catalyst) leads to the formation of a double bond.

The product of this elimination is 1,1-dimethoxy-2-phenylpropene. The stability of the resulting conjugated system (if formed) and reaction conditions such as temperature and the nature of the acid catalyst influence the reaction's feasibility and outcome. youtube.com

Role as a Protecting Group in Multi-Step Synthesis

The most significant role of the this compound functionality in synthetic chemistry is as a protecting group for the 2-phenylpropionaldehyde carbonyl group. total-synthesis.compressbooks.pub The acetal group is robust under basic, nucleophilic, and reductive conditions, which would otherwise transform an aldehyde. libretexts.orgchemistrysteps.com

This protective strategy is employed when a chemical modification is required on another part of a molecule containing an aldehyde. The aldehyde is temporarily "masked" as the dimethyl acetal, the desired reaction is performed, and the aldehyde is then regenerated by acidic hydrolysis. youtube.com

Consider a hypothetical synthetic sequence where a remote functional group must be manipulated using a Grignard reagent in a molecule that also contains an aldehyde moiety analogous to 2-phenylpropionaldehyde.

Synthetic Strategy Example:

Protection: The aldehyde is first converted to its dimethyl acetal by reacting it with methanol in the presence of an acid catalyst (e.g., HCl, p-toluenesulfonic acid). pressbooks.pub This step selectively protects the reactive aldehyde.

Grignard Reaction: The molecule, now containing the stable acetal, is treated with a Grignard reagent. The reagent reacts with the other targeted functional group (e.g., an ester or a ketone) without affecting the acetal. masterorganicchemistry.comyoutube.com

Deprotection: After the Grignard reaction is complete, the acetal is hydrolyzed back to the original aldehyde using aqueous acid (e.g., dilute HCl or H₂SO₄). total-synthesis.comyoutube.com The equilibrium of this reaction is driven towards the aldehyde by the presence of excess water.

This strategy allows for chemoselective transformations in complex molecules, highlighting the critical role of acetals like this compound as indispensable tools in multi-step organic synthesis.

Analytical Characterization Techniques for 2 Phenylpropionaldehyde Dimethyl Acetal

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a fundamental tool in the structural analysis of organic molecules like 2-Phenylpropionaldehyde dimethyl acetal (B89532). By examining the interaction of the molecule with electromagnetic radiation, specific details about its covalent structure, functional groups, and electronic properties can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the phenyl ring would typically appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The single proton on the acetal carbon (CH(OCH₃)₂) would likely resonate as a doublet. The adjacent methine proton (CH-Ph) would appear as a multiplet due to coupling with the acetal proton and the methyl group protons. The six protons of the two equivalent methoxy (B1213986) (OCH₃) groups would produce a sharp singlet, while the three protons of the terminal methyl (CH₃) group would appear as a doublet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The molecule is expected to exhibit several distinct signals corresponding to the aromatic carbons, the acetal carbon, the two methoxy carbons, the benzylic methine carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Phenylpropionaldehyde Dimethyl Acetal Note: This table is based on theoretical predictions from general NMR principles and data from structurally similar compounds.

| Analysis Type | Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration / Carbon Type |

|---|---|---|---|---|

| ¹H NMR | Aromatic H | ~ 7.1 - 7.4 | Multiplet | 5H |

| Acetal CH | ~ 4.4 | Doublet | 1H | |

| Benzylic CH | ~ 2.9 - 3.1 | Multiplet | 1H | |

| Methoxy H | ~ 3.3 | Singlet | 6H | |

| Methyl H | ~ 1.2 - 1.4 | Doublet | 3H | |

| ¹³C NMR | Aromatic C (quaternary) | ~ 140 - 145 | Singlet | C |

| Aromatic C (CH) | ~ 125 - 130 | Doublet | CH | |

| Acetal C | ~ 102 - 106 | Doublet | CH | |

| Methoxy C | ~ 52 - 55 | Quartet | CH₃ | |

| Benzylic C | ~ 40 - 45 | Doublet | CH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. Strong C-O stretching vibrations typical for acetals are expected in the 1150-1050 cm⁻¹ region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹. Furthermore, characteristic C=C stretching absorptions for the aromatic ring are expected in the 1600-1450 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH, -CH₃ | 2995 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1580, 1495, 1450 |

| C-O Stretch (Acetal) | O-C-O | 1150 - 1050 (strong) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. For this compound (molar mass: 180.24 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 180.

The fragmentation pattern is key to confirming the structure. A prominent fragmentation pathway for acetals is the loss of an alkoxy group (-OCH₃), which would result in a significant peak at m/z 149. Another major fragment would likely correspond to the tropylium (B1234903) ion or a related benzylic cation at m/z 91, a common feature for compounds containing a benzyl (B1604629) group. The base peak is often the acetal fragment [CH(OCH₃)₂]⁺ at m/z 75. A predicted GC-MS spectrum shows notable peaks that align with these expected fragmentation patterns. aist.go.jp

Table 3: Predicted Mass Spectrometry Data (m/z) for this compound

| m/z Value | Relative Intensity | Possible Fragment Identity | Source |

|---|---|---|---|

| 180 | Low | [M]⁺ (Molecular Ion) | aist.go.jp |

| 149 | Moderate | [M - OCH₃]⁺ | aist.go.jp |

| 105 | High | [C₈H₉]⁺ | aist.go.jp |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) | aist.go.jp |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the phenyl group. This aromatic ring undergoes π → π* electronic transitions when it absorbs UV radiation. It is expected to exhibit characteristic, albeit relatively weak, absorption bands in the UV region, typically around 254-265 nm. The absence of extended conjugation means the compound is colorless and does not absorb significantly in the visible region of the spectrum.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative measurements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reverse-phase (RP) HPLC method is suitable for its analysis. fao.org In a typical setup, a nonpolar stationary phase, such as a C18 or a specialized Newcrom R1 column, is used. fao.org The mobile phase would consist of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often with an acidic modifier like phosphoric acid to ensure sharp peak shapes. fao.org

A critical consideration when analyzing acetals is their potential for hydrolysis back to the corresponding aldehyde and alcohol under acidic conditions, which can be catalyzed by the silica (B1680970) support of the HPLC column. To prevent this on-column degradation and ensure accurate quantification of the acetal, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, can be added to the mobile phase. Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl group absorbs.

Table 4: Example HPLC Method for this compound

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | fao.org |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | fao.org |

| Mode | Reverse Phase (RP) | fao.org |

| Detection | UV or Mass Spectrometry (MS) | fao.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound, making it indispensable in the flavor and fragrance industry. gcms.czperfumerflavorist.comgcms.cz This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Research Findings:

In the analysis of fragrance compounds, GC is frequently coupled with a mass spectrometer (MS) to provide both retention time data and mass spectral information, which aids in definitive identification. gcms.czgcms.cz For complex mixtures of fragrance ingredients, high-resolution capillary columns, both polar and non-polar, are employed to achieve optimal separation. perfumerflavorist.com

While specific experimental chromatograms for this compound are not widely published in peer-reviewed literature, its analysis would follow standard GC-MS protocols for fragrance allergens and components. chromatographyonline.comshimadzu.com A predicted GC-MS spectrum for this compound is available in databases, which can serve as a reference for identification. hmdb.ca This predicted spectrum shows characteristic fragmentation patterns that would be expected from its molecular structure.

For context, the related parent aldehyde, 2-phenylpropanal, has published Kovats retention indices, which are a standardized measure of retention time in GC. These values vary depending on the type of GC column used (polar or non-polar). nih.gov

Interactive Data Table: Predicted GC-MS Data and Related Compound Retention Indices

| Compound Name | Analysis Type | Column Type | Retention Index/Note |

| This compound | Predicted GC-MS | Not Specified | A predicted mass spectrum is available for identification purposes. hmdb.ca |

| 2-Phenylpropanal | Kovats Retention Index | Standard Non-Polar | 1039, 1080, 1083.9, 1090 nih.gov |

| 2-Phenylpropanal | Kovats Retention Index | Semi-Standard Non-Polar | 1093.6 nih.gov |

| 2-Phenylpropanal | Kovats Retention Index | Standard Polar | 1314, 1612, 1631 nih.gov |

This table provides predicted data for the target compound and experimental data for a closely related compound to illustrate the type of data generated by GC analysis.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is a powerful analytical technique that provides the most definitive three-dimensional structural information of a crystalline solid. chembk.com The process involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms, bond lengths, and bond angles. chembk.com

Research Findings:

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available crystal structure for this compound at this time. The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures. cam.ac.ukcam.ac.uk

The absence of a published crystal structure indicates that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been deposited in public databases. To obtain such data, the primary and often rate-limiting step would be the growth of a high-quality single crystal of this compound. shimadzu.com This can be a challenging process, as it requires slowly bringing a supersaturated solution of the pure compound to a state of minimum solubility to encourage crystal formation. shimadzu.com

Should a suitable crystal be obtained, the standard procedure would involve:

Mounting the crystal on a goniometer within an X-ray diffractometer.

Exposing the crystal to a monochromatic X-ray beam.

Collecting the diffraction data as the crystal is rotated.

Solving the phase problem and refining the structural model to fit the experimental data.

This would ultimately yield an unambiguous determination of its molecular geometry.

Biological Activities and Metabolic Pathways of 2 Phenylpropionaldehyde Dimethyl Acetal

Enzyme Interaction Studies

The biological activity of 2-phenylpropionaldehyde dimethyl acetal (B89532) is intrinsically linked to its interaction with various enzymes. These interactions can lead to its metabolism, and potentially modulate cellular pathways.

Substrate Activity in Biochemical Assays

Direct biochemical assays on the substrate activity of 2-phenylpropionaldehyde dimethyl acetal are not extensively documented in publicly available literature. However, the metabolic fate of this compound is largely predicted by the enzymatic hydrolysis of its acetal group. Acetals can undergo hydrolysis to yield the parent aldehyde and alcohol, a reaction that can be catalyzed by enzymes or occur under acidic conditions. masterorganicchemistry.com Therefore, it is hypothesized that this compound can act as a substrate for enzymes capable of hydrolyzing acetal bonds, leading to the formation of 2-phenylpropionaldehyde and methanol (B129727).

The metabolic pathway of the glucocorticoid budesonide (B1683875), which contains an acetal structure, involves a unique acetal splitting mechanism catalyzed by microsomal monooxygenases. nih.gov This process proceeds through hydroxylation and subsequent rearrangement to an intermediary ester, which is then hydrolyzed. nih.gov This suggests that similar enzymatic systems could potentially recognize and metabolize this compound.

Modulation of Enzyme Activity and Cellular Responses

Information regarding the direct modulation of enzyme activity and specific cellular responses by this compound is limited. However, the metabolic products of this compound, particularly the parent aldehyde 2-phenylpropionaldehyde, are known to interact with cellular components. Aldehydes are reactive species that can interact with cellular macromolecules. The enzymatic detoxification of aldehydes is a critical cellular process. nih.gov

The formation of acetals from aldehyde flavorants and solvents like propylene (B89431) glycol (PG) in e-liquids has been studied, and these acetals can have different toxicological profiles than the parent aldehydes. nih.gov For instance, benzaldehyde-PG acetals have been shown to be more cytotoxic than benzaldehyde (B42025) itself. nih.gov This suggests that the biological activity of this compound could differ from its parent aldehyde and may influence cellular responses.

Metabolic Conversion Pathways

The metabolism of this compound is expected to proceed through several key pathways, primarily initiated by the cleavage of the acetal bond, followed by the oxidation or reduction of the resulting aldehyde.

Oxidative Metabolism to Phenylpropionic Acid Derivatives

Following the initial hydrolysis of this compound to 2-phenylpropionaldehyde, the resulting aldehyde can undergo oxidation to form phenylpropionic acid derivatives. The metabolism of 2-phenylpropionaldehyde has been shown to yield phenyl-substituted carboxylic acids, which can then be conjugated with glucuronic acid for excretion. chemicalbook.com This oxidative conversion is a common metabolic pathway for aldehydes, facilitated by aldehyde dehydrogenases. nih.gov

Furthermore, 2-phenylpropionaldehyde can undergo β-oxidation, leading to the formation of benzoic acid or phenylacetic acid derivatives. chemicalbook.com These acidic metabolites are then typically conjugated with glycine (B1666218) or glutamine before being eliminated from the body. chemicalbook.com

| Metabolic Step | Precursor | Enzyme Family (Postulated) | Product |

| Hydrolysis | This compound | Hydrolases | 2-Phenylpropionaldehyde |

| Oxidation | 2-Phenylpropionaldehyde | Aldehyde Dehydrogenases | 2-Phenylpropionic acid |

| β-Oxidation | 2-Phenylpropionaldehyde | Various | Benzoic acid/Phenylacetic acid derivatives |

Reductive Metabolism to 2-Phenylpropanol

In addition to oxidation, the intermediary 2-phenylpropionaldehyde can be subject to reductive metabolism. This pathway would lead to the formation of the corresponding alcohol, 2-phenylpropanol. This reduction is typically catalyzed by alcohol dehydrogenases or aldo-keto reductases, which are involved in the metabolism of a wide range of carbonyl compounds. nih.gov

Cytochrome P-450 Mediated Reactions

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including fragrance ingredients. nih.govyoutube.comyoutube.com These enzymes are capable of catalyzing a wide variety of reactions, including oxidations and reductions. libretexts.org

Genotoxicity Assessments

Genotoxicity assessments are crucial for identifying substances that can damage genetic material, potentially leading to mutations and cancer. For this compound, several studies have been conducted to evaluate its genotoxic potential.

Ames Test Evaluations

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. In standard assays for mutagenicity, this compound was tested on various strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537). The results of these tests were negative, indicating that the compound did not induce gene mutations in these bacterial strains. The European Food Safety Authority (EFSA) concluded, based on these findings, that this flavouring substance does not have mutagenic potential in this assay.

| Ames Test on this compound |

| Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 |

| Metabolic Activation: With and without S9 mix |

| Result: Non-mutagenic |

| Conclusion: No evidence of gene mutation induction. |

In Vivo Micronucleus Assays

The in vivo micronucleus assay is a toxicological screening test used to evaluate a substance's potential to cause chromosomal damage. While comprehensive safety evaluations by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EFSA have concluded that this compound is of no safety concern at current levels of intake, the specific results from in vivo micronucleus assays were not detailed in the publicly available reports reviewed. Therefore, a definitive statement on the findings of such assays cannot be provided here.

In Silico Genotoxicity Predictions

In silico methods, which use computer models to predict toxicity, are increasingly employed in the initial stages of safety assessment. For this compound, computational analyses have been performed to predict its potential for genotoxicity and carcinogenicity. These predictions have indicated that the compound is negative for both genotoxic and non-genotoxic carcinogenicity.

| In Silico Genotoxicity Prediction for this compound |

| Prediction Endpoint: Genotoxic Carcinogenicity |

| Result: Negative |

| Prediction Endpoint: Non-Genotoxic Carcinogenicity |

| Result: Negative |

Reproductive Toxicity Studies

Reproductive toxicity studies are designed to assess the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring. Regulatory bodies like JECFA and EFSA have evaluated the safety of this compound for use as a flavouring agent and have not raised significant concerns regarding its reproductive effects at the currently approved levels of use. However, the detailed findings of specific reproductive toxicity studies, such as multi-generational or developmental toxicity studies, were not available in the public-facing evaluation reports that were reviewed for this article.

Environmental Fate and Ecotoxicological Considerations of 2 Phenylpropionaldehyde Dimethyl Acetal

Biodegradation Studies

Information regarding the specific biodegradation of 2-Phenylpropionaldehyde dimethyl acetal (B89532) is limited in publicly available scientific literature. However, as part of the broader group of phenyl propanaldehydes, it is anticipated to undergo rapid biotic degradation in the environment. sigmaaldrich.com The development of valid structure-biodegradation relationships is complex and depends on various factors, including the specific test methods and endpoints used for evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the biodegradability of chemical compounds. nih.goveuropa.eu These models use the molecular structure of a substance to estimate its potential for biodegradation. nih.govresearchgate.net While specific QSAR predictions for 2-Phenylpropionaldehyde dimethyl acetal are not detailed in the provided search results, the general approach for aromatic compounds involves assessing various molecular descriptors that influence their susceptibility to microbial degradation. nih.govresearchgate.net

Aquatic Environmental Risk Assessment

The environmental risk of this compound to aquatic organisms is generally considered to be low. As a member of the phenyl propanaldehydes group, it is not classified as toxic to aquatic life. sigmaaldrich.com Exposure modeling, based on typical use and release scenarios, suggests that the concentration of these chemicals in aquatic environments like rivers would likely be below the level of concern. sigmaaldrich.com

Aquatic Ecotoxicity Profile

| Endpoint | Assessment |

|---|---|

| Acute Fish Toxicity | Not expected to be harmful to fish. |

| Acute Daphnia Toxicity | Not expected to be harmful to aquatic invertebrates. |

| Algae Toxicity | Data not available. |

| Environmental Risk | Unlikely to pose a significant risk to the environment. sigmaaldrich.com |

Soil Mobility and Environmental Partitioning

When released into the environment, this compound is expected to partition to soil and water. sigmaaldrich.com The soil mobility of a chemical is influenced by its tendency to adsorb to soil particles. A key parameter for assessing this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Specific Koc values for this compound were not found in the search results. However, its water solubility is reported to be low, which may suggest a tendency to adsorb to soil organic matter. chemicalbook.comthegoodscentscompany.com

Bioaccumulation Potential (LogPow)

The bioaccumulation potential of a substance is often indicated by its octanol-water partition coefficient (LogPow or LogP). A higher LogPow value generally suggests a greater potential for the substance to accumulate in the fatty tissues of organisms.

The LogP (o/w) for this compound has been reported as 2.579. nih.gov This value suggests a moderate potential for bioaccumulation. However, it is important to note that the group of phenyl propanaldehydes, to which this compound belongs, is not considered to be bioaccumulative. sigmaaldrich.com

Physicochemical Properties Relevant to Environmental Fate

| Property | Value | Reference |

|---|---|---|

| LogP (o/w) | 2.579 | nih.gov |

| Water Solubility | Almost insoluble | chemicalbook.com |

Assessment of Endocrine Disrupting Properties

The potential for this compound to act as an endocrine disruptor has not been definitively established based on the provided search results. Endocrine disruptors are chemicals that can interfere with the body's endocrine (or hormone) system. nih.gov

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established programs such as the Endocrine Disruptor Screening Program (EDSP) to evaluate the potential of chemicals to affect the endocrine systems of humans and wildlife. epa.govnih.gov The EDSP uses a tiered approach to screen and test chemicals for their potential to interact with the estrogen, androgen, and thyroid hormone systems. nih.gov

As of the information available, there is no indication that this compound has been prioritized for screening or testing under the EDSP or similar programs. epa.govepa.gov The evaluation of a chemical's endocrine-disrupting potential is a complex process that involves a weight-of-evidence approach, considering data from various in vitro and in vivo studies. nih.gov

Computational Studies on 2 Phenylpropionaldehyde Dimethyl Acetal

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

While specific, published Density Functional Theory (DFT) studies focusing solely on 2-Phenylpropionaldehyde dimethyl acetal (B89532) are not readily found in public literature, the principles of such calculations can be readily applied to understand its molecular properties. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases.

A typical DFT analysis of this molecule would involve geometry optimization to find the lowest energy conformation. From this, a wealth of information can be derived:

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index. These values help in predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. For 2-Phenylpropionaldehyde dimethyl acetal, this would likely show regions of negative potential (electron-rich) around the oxygen atoms of the acetal group and the π-system of the phenyl ring, indicating sites susceptible to electrophilic attack. Regions of positive potential would highlight areas prone to nucleophilic attack.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic chemical nature, guiding predictions about its behavior in various chemical environments.

Molecular Modeling of Reaction Mechanisms and Transition States

The formation of this compound from its precursor, 2-phenylpropionaldehyde, is a classic acid-catalyzed acetalization reaction. chemicalbook.comulprospector.com Molecular modeling is an invaluable tool for elucidating the step-by-step mechanism of such reactions.

The generally accepted mechanism for acid-catalyzed acetal formation involves several key steps that can be modeled computationally: youtube.comyoutube.comlibretexts.org

Protonation: The carbonyl oxygen of the aldehyde is protonated by an acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of methanol (B129727) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a protonated hemiacetal. libretexts.org

Deprotonation: A base (such as another methanol molecule) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate. libretexts.org

Second Protonation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination: The lone pair on the adjacent methoxy (B1213986) group helps to push out the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

Final Deprotonation: A base removes the final proton, yielding the neutral acetal product and regenerating the acid catalyst.

Computational modeling, particularly using methods like DFT, can be employed to map the potential energy surface of this entire reaction pathway. This involves locating the structures and calculating the energies of all reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate between two intermediates. Identifying its structure and energy is crucial for calculating the activation energy, which determines the reaction rate. While specific transition state calculations for this compound are not published, this methodology provides a robust framework for understanding its synthesis. researchgate.net

In Silico Prediction of Hazardous Properties

In silico toxicology is a rapidly growing field that uses computational models to predict the potential adverse effects of chemicals, reducing the need for animal testing. nih.govnih.gov this compound has been evaluated in such studies as part of a broader assessment of food additives. nih.govchemsafetypro.com

Mutagenicity, the capacity of a chemical to cause mutations in genetic material, is a critical toxicological endpoint. Several computational models are available to predict this property based on a chemical's structure. A study evaluating a range of food additives, including this compound, utilized multiple software tools to assess mutagenic potential. nih.govchemsafetypro.com The principle behind these tools is that a positive alert from multiple, mechanistically different models strengthens the prediction. nih.gov

The software platforms used in such studies often include:

Toxtree: An open-source application that predicts toxicological hazards by applying a decision tree approach based on structural alerts (specific molecular substructures associated with toxicity).

T.E.S.T. (Toxicity Estimation Software Tool): A program developed by the U.S. Environmental Protection Agency (EPA) that uses Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity.

VEGA: A platform that provides a collection of QSAR models for various toxicological endpoints, including mutagenicity models like Benigni/Bossa and CAESAR.

For a prediction to be considered conclusive, agreement across several of these models is typically required. nih.govchemsafetypro.com

Table 1: Commonly Used In Silico Mutagenicity Prediction Models

| Model/Software | Prediction Method | Principle |

|---|---|---|

| Toxtree | Rule-based (Structural Alerts) | Identifies predefined molecular fragments known to be associated with mutagenicity. |

| T.E.S.T. | QSAR (Quantitative Structure-Activity Relationship) | Uses statistical models to correlate structural features with experimental mutagenicity data. |

| VEGA (Benigni/Bossa) | Rule-based & QSAR | Combines structural alerts with statistical approaches for a consensus prediction. |

| VEGA (CAESAR) | QSAR | A specific QSAR model developed under the CAESAR project for regulatory purposes. |

Carcinogenicity, the ability of a substance to cause cancer, is another endpoint of major concern. researchgate.net Similar to mutagenicity, in silico models are used for early hazard identification. The same study that investigated the mutagenicity of this compound also assessed its carcinogenic potential using a suite of computational tools. nih.govchemsafetypro.com

These models analyze chemical structures for features associated with carcinogenicity, which may include specific functional groups or properties that suggest a potential for DNA damage or disruption of cellular processes. nih.govresearchgate.net The development of reliable carcinogenicity prediction models is complex, as the mechanisms of cancer are diverse. nih.gov Therefore, a weight-of-evidence approach using multiple models is essential.

Table 2: Commonly Used In Silico Carcinogenicity Prediction Models

| Model/Software | Prediction Method | Principle |

|---|---|---|

| Toxtree | Rule-based (Structural Alerts) | Screens for structural fragments linked to carcinogenicity based on established knowledge. |

| T.E.S.T. | QSAR | Employs statistical QSAR models trained on large datasets of rodent carcinogenicity bioassays. |

| VEGA (CAESAR) | QSAR | A validated statistical model for predicting carcinogenic potential in rodents. |

| VEGA (SARpy) | Rule-based | Utilizes structural rules to classify compounds based on their carcinogenic hazard potential. |

Simulation of Solvent Effects on Chemical Reactions

Solvent plays a critical role in chemical reactions, influencing reactant solubility, stabilizing or destabilizing transition states, and potentially participating directly in the reaction mechanism. The formation of this compound is an equilibrium-driven process where the removal of the water by-product is necessary to drive the reaction to completion. libretexts.org

Computational models can simulate solvent effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach, often called a continuum model, is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and energy.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in reaction mechanisms. A hybrid approach, using a few explicit solvent molecules in the first solvation shell and a continuum model for the bulk solvent, often provides a balance of accuracy and computational cost.

For the acetalization reaction, simulations could model how different solvents (e.g., excess methanol vs. a non-polar solvent with a dehydrating agent) affect the energy barriers of the reaction, thereby predicting optimal reaction conditions.

Predictive Models for Environmental Fate Parameters

The environmental fate of a chemical describes its transport, transformation, and ultimate destination in the air, water, and soil. europa.eu For fragrance ingredients like this compound, which are widely used and released into the environment, predicting their persistence and potential for bioaccumulation is crucial. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are extensively used for this purpose. aftonchemical.com These models correlate a molecule's structural features with environmental properties. Several platforms exist for these predictions:

EPI Suite™ (Estimation Programs Interface): A widely used tool from the U.S. EPA that estimates properties like biodegradability, soil adsorption coefficient (Koc), octanol-water partition coefficient (Kow), and bioconcentration factor (BCF). chemsafetypro.comepisuite.devepa.gov

BIOWIN™: A module within EPI Suite™ that predicts the probability of aerobic and anaerobic biodegradation. epa.gov For fragrance materials, specific QSARs have been developed that may offer improved accuracy over these general models. nih.gov

KOCWIN™: Estimates how strongly the chemical will adsorb to organic matter in soil and sediment.

BCFBAF™: Predicts the potential for the chemical to accumulate in aquatic organisms.

QSAR Models for Fragrances: Research has focused on developing specialized QSAR models for fragrance materials to improve the accuracy of predictions, particularly for biodegradability. nih.govnih.gov These models are trained on datasets specific to this chemical class and often use classification methods like k-nearest neighbors (kNN) or classification and regression trees (CART). nih.gov

Table 3: Key Environmental Fate Parameters and Predictive Models

| Parameter | Description | Common Predictive Tool/Model |

|---|---|---|

| Biodegradability | The breakdown of a chemical by microorganisms. | EPI Suite™ (BIOWIN), specific QSARs nih.govepa.gov |

| Bioconcentration Factor (BCF) | The accumulation of a chemical in an aquatic organism from water. | EPI Suite™ (BCFBAF) aftonchemical.com |

| Soil Adsorption Coefficient (Koc) | The tendency of a chemical to bind to soil/sediment. | EPI Suite™ (KOCWIN) |

| Octanol-Water Partition Coefficient (Log Kow) | A measure of a chemical's hydrophobicity, related to bioaccumulation. | EPI Suite™ (KOWWIN) |

These predictive models are essential tools for regulatory agencies and manufacturers to assess the environmental profile of chemicals like this compound early in the product lifecycle. aftonchemical.com

Applications in Advanced Organic Synthesis and Chemical Research

Building Block for Complex Molecule Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into the structure of a larger, more complex target molecule. semanticscholar.org Aldehydes and their derivatives, like acetals, are fundamental building blocks due to the reactivity of the carbonyl group and the adjacent alpha-carbon. sigmaaldrich.com

2-Phenylpropionaldehyde, protected as its dimethyl acetal (B89532), is a key precursor for the synthesis of other important chemical intermediates. A primary application is its conversion to Phenyl-2-Propanone (P2P), a significant compound in further chemical syntheses. erowid.orgmdma.ch The acetal serves as a stable starting material which can be deprotected to the aldehyde in situ or used directly under certain conditions. The conversion of the parent aldehyde, 2-phenylpropionaldehyde, to P2P can be accomplished through rearrangement reactions using various catalysts. erowid.orgmdma.ch This transformation highlights its role as a foundational piece in constructing a different molecular framework.

For example, the rearrangement can be induced by heating the aldehyde with reagents like mercuric chloride or by treating it with concentrated sulfuric acid at low temperatures. erowid.orgmdma.ch These methods convert the aldehyde functional group into a ketone, demonstrating the utility of 2-phenylpropionaldehyde as a versatile building block.

Synthesis of Phenyl-2-Propanone from 2-Phenylpropionaldehyde

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Mercuric Chloride Rearrangement | 2-Phenylpropionaldehyde, Mercuric Chloride (HgCl₂), 75% Ethanol | Heated in a sealed container at 100°C for 4.5 hours | ≥ 80% | erowid.orgmdma.ch |

| Sulfuric Acid Rearrangement | 2-Phenylpropionaldehyde, Concentrated Sulfuric Acid (H₂SO₄) | Addition at -16°C, followed by standing for 15 minutes | 62% | mdma.ch |

Utility in Stereoselective Organic Transformations

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over others. masterorganicchemistry.com The use of acetals as masked aldehydes is a common strategy to manage reactivity and achieve stereoselectivity in complex reactions. nih.gov The high reactivity of an unprotected aldehyde like 2-phenylpropionaldehyde can lead to unwanted side reactions, such as self-condensation, which can hamper control over the stereochemical outcome of a reaction. nih.gov

By protecting the aldehyde as a dimethyl acetal, the compound is rendered inert to certain reaction conditions, allowing other transformations to occur elsewhere in the molecule. The acetal can then be removed (deprotected) under specific, often acidic, conditions to reveal the aldehyde for subsequent steps.

A pertinent example of this strategy involves the use of acetaldehyde (B116499) dimethyl acetal, a structural analog, in an organocatalyzed triple cascade reaction. nih.gov In this process, the acetal acts as a stable surrogate for the volatile and highly reactive acetaldehyde. This allows for a controlled, multi-step sequence that builds a stereochemically dense molecule with excellent enantioselectivity (>99% ee). nih.gov This approach demonstrates how the acetal functional group in a compound like 2-phenylpropionaldehyde dimethyl acetal can be leveraged to enable complex, stereoselective transformations that would be challenging to achieve with the corresponding free aldehyde.

Precursor in Pharmaceutical Synthesis and Prodrug Design

The utility of 2-phenylpropionaldehyde and its derivatives extends to the synthesis of pharmacologically active molecules. As established, it is a known precursor to Phenyl-2-Propanone (P2P). mdma.ch P2P, in turn, is a well-documented intermediate in the synthesis of various amphetamine-type compounds. mdma.ch This positions 2-phenylpropionaldehyde as a pre-precursor in these synthetic pathways. griffith.edu.au

In the context of modern drug design, the concept of a "prodrug" is of significant importance. A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active drug. researchgate.net This strategy is often used to improve properties such as solubility, stability, or absorption. researchgate.net The acetal functional group is a classic example of a protecting group that can be used in prodrug design. An acetal moiety can mask a polar aldehyde or ketone, rendering that part of the molecule less polar and potentially improving its ability to cross biological membranes. Once absorbed, the acetal can be hydrolyzed by enzymes or the acidic environment of certain tissues to release the active aldehyde- or ketone-containing drug. While specific examples of this compound being used as a prodrug are not prominent in the literature, its chemical nature aligns with the fundamental principles of prodrug design, where a cleavable group is used to mask an active functional group. researchgate.net

Application in Forensic Chemistry as a Synthetic Pathway Marker

In forensic science, the chemical analysis of illicitly produced substances can reveal the synthetic route used, which provides valuable intelligence. Impurities and side-products unique to a specific chemical process act as "synthetic pathway markers."

Research in forensic chemistry has identified 2-phenylpropionaldehyde (also known as hydratropic aldehyde) as a pre-precursor used in some clandestine syntheses of methamphetamine. griffith.edu.auresearchgate.net The conversion of 2-phenylpropionaldehyde to 1-phenyl-2-propanone (P2P) using strong acids generates not only the desired product but also characteristic by-products. griffith.edu.au These compounds, when detected in a seized sample of P2P or methamphetamine, can indicate that 2-phenylpropionaldehyde was the likely starting material. griffith.edu.auresearchgate.net

Key forensic markers identified from this pathway provide a chemical signature for law enforcement and forensic chemists.

Forensic Markers in the Synthesis of P2P from 2-Phenylpropionaldehyde

| Marker Compound | Significance | Reference |

|---|---|---|

| Acetophenone | A key side product from the acid-catalyzed rearrangement of 2-phenylpropionaldehyde. | griffith.edu.auresearchgate.net |